Methyl 4-amino-5-methylnicotinate

説明

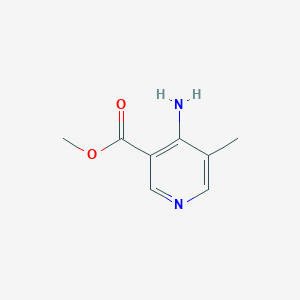

Methyl 4-amino-5-methylnicotinate is a substituted nicotinic acid derivative characterized by a pyridine ring with amino (-NH₂), methyl (-CH₃), and ester (-COOCH₃) functional groups at positions 4, 5, and 2, respectively. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modifications to enhance bioactivity or physicochemical properties.

特性

分子式 |

C8H10N2O2 |

|---|---|

分子量 |

166.18 g/mol |

IUPAC名 |

methyl 4-amino-5-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-10-4-6(7(5)9)8(11)12-2/h3-4H,1-2H3,(H2,9,10) |

InChIキー |

TZRDFRWWEDFNNQ-UHFFFAOYSA-N |

正規SMILES |

CC1=CN=CC(=C1N)C(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-amino-5-methylnicotinate with three structurally related compounds, focusing on substituents, molecular properties, synthesis methods, and applications.

Table 1: Key Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) |

|---|---|---|---|---|

| This compound | Not specified | C₈H₁₀N₂O₂ | 166.18 | -NH₂ (4), -CH₃ (5), -COOCH₃ (2) |

| Methyl 4-amino-6-chloro-5-fluoronicotinate | 2621932-27-0 | C₇H₆ClFN₂O₂ | 204.59 | -NH₂ (4), -Cl (6), -F (5), -COOCH₃ (2) |

| Methyl 4-amino-5-cyano-6-hydroxynicotinate | 18664-94-3 | C₈H₇N₃O₃ | 193.16 | -NH₂ (4), -CN (5), -OH (6), -COOCH₃ (2) |

| 4-Amino-5-methoxynicotinonitrile | Not specified | C₇H₇N₃O | 149.15 | -NH₂ (4), -OCH₃ (5), -CN (2) |

Research Findings and Industrial Relevance

- Pharmaceutical Potential: Halogenated derivatives exhibit higher binding affinity to biological targets (e.g., enzymes, receptors) due to enhanced electronegativity and van der Waals interactions. For instance, fluoro-substituted nicotinates are studied for their antitumor activity .

- Safety Considerations: While specific safety data for this compound are scarce, related esters (e.g., methyl nicotinate) require stringent handling due to skin and eye irritation risks .

- Market Trends: Discontinuation of this compound by suppliers like CymitQuimica highlights challenges in scaling up synthesis for industrial use, possibly due to complex purification steps or regulatory constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。